![molecular formula C21H19N3O4 B2428481 2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 922926-72-5](/img/structure/B2428481.png)
2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, also known as DPIA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Research has shown the potential of derivatives of 2-(1,3-dioxoisoindol-2-yl) acetamide in anti-inflammatory applications. Nikalje, Hirani, and Nawle (2015) synthesized a series of these compounds and evaluated them for anti-inflammatory activity using in vitro and in vivo models. The compounds displayed promising anti-inflammatory effects in both models, with molecular docking studies revealing binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Properties
Several studies have explored the anticonvulsant properties of derivatives of 2-(1,3-dioxoisoindol-2-yl) acetamide. Nikalje, Khan, and Ghodke (2011) designed and synthesized derivatives that were evaluated for their anticonvulsant activity in mice. The compounds exhibited protective effects against maximal electroshock seizure tests, indicating their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011). Additionally, Kamiński et al. (2011) described the synthesis and anticonvulsant properties of piperazine or morpholine acetamides derived from 2-(1,3-dioxoisoindolin-2-yl)acetamide, with several compounds showing effectiveness in maximal electroshock seizure tests (Kamiński et al., 2011).
Cytotoxic Activity
The compound's derivatives have also been investigated for cytotoxic activity against cancer cells. Moghadam and Amini (2018) synthesized a novel compound derived from the scaffolds of known anti-mitotic agents and tested its cytotoxic activity against various breast cancer cell lines, demonstrating significant cytotoxicity (Moghadam & Amini, 2018).
Polymer Applications
Faghihi et al. (2010) focused on the synthesis of optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid. These polymers were characterized for various properties, showing solubility in polar organic solvents and potential for various applications (Faghihi, Absalar, & Hajibeygi, 2010).
Allosteric Modulation of Sigma-1 Receptor
Veinberg et al. (2013) synthesized enantiomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide as novel positive allosteric modulators of sigma-1 receptor. Their research demonstrated the effectiveness of certain enantiomers in enhancing sigma-1 receptor activity (Veinberg et al., 2013).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-8-9-14(11-17(13)23-10-4-7-19(23)26)22-18(25)12-24-20(27)15-5-2-3-6-16(15)21(24)28/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVWLDNDVMJOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

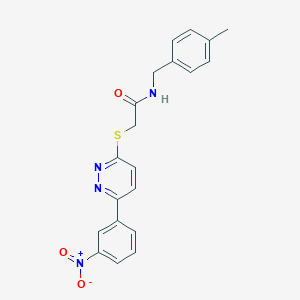
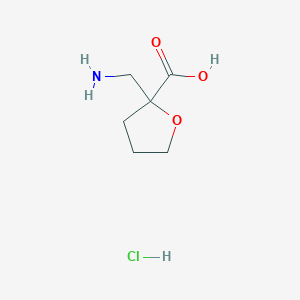
![{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid](/img/structure/B2428400.png)


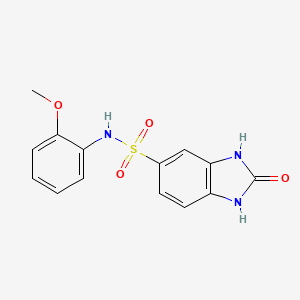
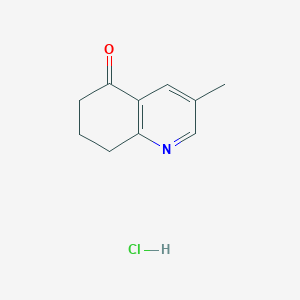
![N-Methyl-N-[(3-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2428410.png)
![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)
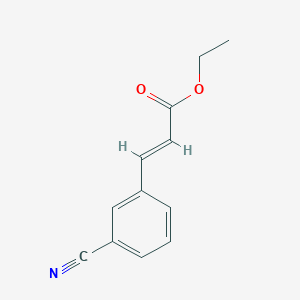
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2428418.png)
![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2428419.png)
![5-bromo-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2428421.png)